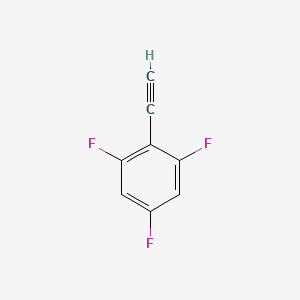

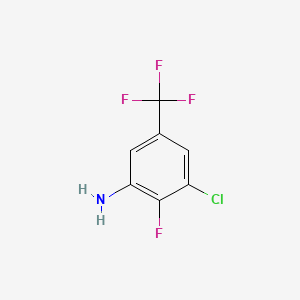

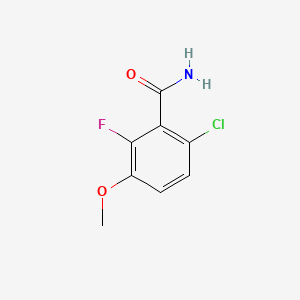

3-氯-2-氟-5-(三氟甲基)苯胺

描述

“3-Chloro-2-fluoro-5-(trifluoromethyl)aniline” is a chemical compound that is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which is then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Molecular Structure Analysis

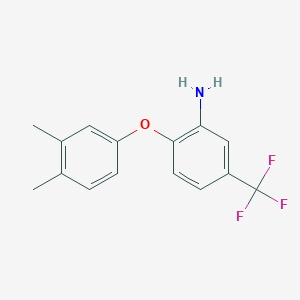

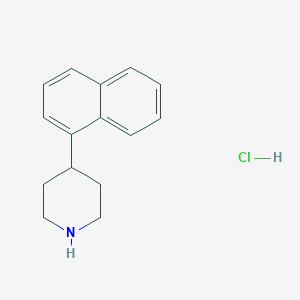

The molecular formula of “3-Chloro-2-fluoro-5-(trifluoromethyl)aniline” is C7H4ClF4N . The molecular weight is 199.53 . The InChI key is RRQSEOPUKUHLCT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a refractive index of 1.433 and a density of 1.428 g/mL at 25 °C .科学研究应用

振动分析和理论研究

- 使用傅里叶变换红外和傅里叶变换拉曼技术研究了3-氯-2-氟-5-(三氟甲基)苯胺及其相关化合物的振动特性。这些研究有助于理解电子给予和吸引对苯胺结构的影响,以及取代基位置对振动光谱的影响。此外,理论计算如超共轭作用、HOMO-LUMO能隙和分子静电势(MEP)表面分析提供了对化合物热力学函数(Revathi et al., 2017)的见解。

化学合成和催化

- 该化合物在钌(II)催化的苯甲醛直接邻位C-H咪唑化反应中作为一种一齿瞬时定向基团。这一过程对于合成多样的喹唑啉和融合的异吲哚酮骨架非常有效,突显了其在化学合成和催化中的作用(Wu et al., 2021)。

抗增殖活性研究

- 在对铜(II)和钯(II)配合物的研究中,该化合物作为水杨醛亚胺配体的一部分,显示出对特定细胞系的抗增殖潜力。这突显了其在开发新的抗癌药物中的潜力(Kasumov et al., 2016)。

光学和光谱研究

- 对3-氯-2-氟-5-(三氟甲基)苯胺等化合物进行了详细的光谱研究,以了解其分子轨道计算、化学反应性和热力学参数。这些研究对光学器件和材料科学应用具有重要意义(Karthick et al., 2013)。

荧光猝灭和分子相互作用

- 研究了该化合物衍生物在各种溶剂中的荧光猝灭性质。这些研究对于理解涉及有机氟的分子间相互作用的电子特性至关重要,有助于光化学和分子电子学等领域(Geethanjali et al., 2015)。

安全和危害

“3-Chloro-2-fluoro-5-(trifluoromethyl)aniline” is classified as a hazardous substance. It is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

属性

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQSEOPUKUHLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-5-(trifluoromethyl)aniline | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)

![7-Cyclopropylimidazo[1,2-a]pyrimidine](/img/structure/B1319302.png)